molecular formula C13H16O3 B14565922 Ethyl 4-[(but-2-en-1-yl)oxy]benzoate CAS No. 61493-58-1

Ethyl 4-[(but-2-en-1-yl)oxy]benzoate

Cat. No.: B14565922
CAS No.: 61493-58-1
M. Wt: 220.26 g/mol
InChI Key: VAWBZNCULSFGBS-UHFFFAOYSA-N
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Description

Ethyl 4-[(but-2-en-1-yl)oxy]benzoate is an organic ester derivative characterized by a benzoate core substituted at the para position with a but-2-en-1-yloxy group. The compound’s structure combines an ethyl ester moiety with an unsaturated aliphatic ether substituent, making it a subject of interest in synthetic chemistry and materials science. For instance, ethyl 4-substituted benzoates are often explored as bioactive molecules, polymerization initiators, or intermediates in organic synthesis .

Properties

CAS No.

61493-58-1

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 4-but-2-enoxybenzoate

InChI

InChI=1S/C13H16O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h3,5-9H,4,10H2,1-2H3

InChI Key

VAWBZNCULSFGBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(but-2-en-1-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with but-2-en-1-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+But-2-en-1-olAcid CatalystEthyl 4-[(but-2-en-1-yl)oxy]benzoate+Water\text{4-Hydroxybenzoic acid} + \text{But-2-en-1-ol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Hydroxybenzoic acid+But-2-en-1-olAcid Catalyst​Ethyl 4-[(but-2-en-1-yl)oxy]benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(but-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of 4-[(but-2-en-1-yl)oxy]benzoic acid.

    Reduction: Formation of 4-[(but-2-en-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Ethyl 4-[(but-2-en-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(but-2-en-1-yl)oxy]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoate moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key differences in substituent groups, reactivity, and biological activity are highlighted.

Substituent Group Analysis

Table 1: Structural and Functional Comparison of Ethyl 4-Substituted Benzoates

Compound Name / ID Substituent Structure Key Properties and Applications Reference
Ethyl 4-[(but-2-en-1-yl)oxy]benzoate But-2-en-1-yloxy (unsaturated ether) Likely lower polarity; potential for conjugation reactions due to double bond
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Phenethoxy-isoxazole Enhanced π-π interactions; possible antimicrobial activity due to heterocycle
Ethyl (S) 4-(2,3-dihydroxy-3-methylbutoxy) benzoate Dihydroxybutoxy (polar substituent) Higher water solubility; antibacterial activity (MIC: 16 μL/mL)
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino (urea-like group) Strong hydrogen-bonding capacity; enzyme inhibition potential
Ethyl 4-(dimethylamino)benzoate Dimethylamino (electron-donating group) High reactivity in polymerization; improved resin cement properties
Ethyl 4-(2-(1H-benzimidazol-2-yl thio)acetamido) benzoate Benzimidazole-thioacetamido Bioactivity in heterocyclic drug design; possible anticancer/antimicrobial use
Reactivity and Stability
  • Electronic Effects: The but-2-en-1-yloxy group in the target compound is a weaker electron donor compared to dimethylamino or hydroxyl substituents. This results in reduced activation of the benzoate ring for electrophilic substitutions but may enhance stability toward hydrolysis .
  • Polymerization: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity as a co-initiator in resin cements compared to the target compound, which lacks strong electron-donating groups .

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